

bardoxolone methyl Phase 3 trial design AYAME study

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Compound Focus: Bardoxolone Methyl

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Study Rationale and Background

Diabetic Kidney Disease (DKD) remains the leading cause of end-stage kidney disease (ESKD) worldwide [1]. Despite available treatments, there is a significant unmet need for therapies that can actively improve kidney function or prevent the initiation of dialysis [2] [1]. **Bardoxolone methyl**, a semi-synthetic triterpenoid, emerged as a promising candidate by targeting fundamental pathways of CKD progression [2] [3].

The drug operates through a novel mechanism as an **antioxidant inflammation modulator**. It potently activates the Keap1/Nrf2 pathway, a central system in the body's defense against oxidative stress [2] [3]. Concurrently, it inhibits the pro-inflammatory NF- κ B pathway [4] [3]. In previous clinical studies, this dual action resulted in significant increases in estimated glomerular filtration rate (eGFR) in patients with DKD [2] [5]. However, an earlier Phase 3 trial (BEACON) in patients with advanced (stage G4) CKD was terminated prematurely due to an increased risk of heart failure events, later attributed to fluid overload in patients with specific risk factors [2]. The AYAME study was designed to evaluate the long-term efficacy and safety of **bardoxolone methyl** in a carefully selected DKD population excluding patients with these identified risk factors [1].

AYAME Study Design and Protocol

The AYAME study was a randomized, double-blind, placebo-controlled, multicenter Phase 3 trial conducted in Japan [1].

Key Inclusion and Exclusion Criteria

The study enrolled a specific patient population to maximize safety and the potential for observing a treatment benefit.

- **Inclusion Criteria:** Patients with type 2 diabetes and CKD stages G3 and G4 (baseline eGFR ≥ 15.0 to < 60.0 mL/min/1.73 m²) and a urinary albumin-to-creatinine ratio (UACR) ≤ 3500 mg/g [1].
- **Exclusion Criteria:** To mitigate the risk of heart failure observed in the prior BEACON trial, patients with identified risk factors were excluded. These risk factors included a high baseline B-type natriuretic peptide (BNP) level (> 200 pg/mL) and a history of hospitalization for heart failure [2] [1].

Treatment Protocol

- **Randomization:** 1,013 patients were randomized in a 1:1 ratio to receive either **bardoxolone methyl** or a matching placebo [1].
- **Dosing Regimen:** Patients in the active treatment group received once-daily oral **bardoxolone methyl**. The study employed an **inpatient dose adjustment** scheme, starting at 5 mg, then increasing to 10 mg, and finally to a 15 mg maintenance dose [1]. The planned treatment duration was long-term, for a period of at least three years [1].

Study Endpoints

The study used a composite primary endpoint to capture the time to a clinically meaningful decline in kidney function.

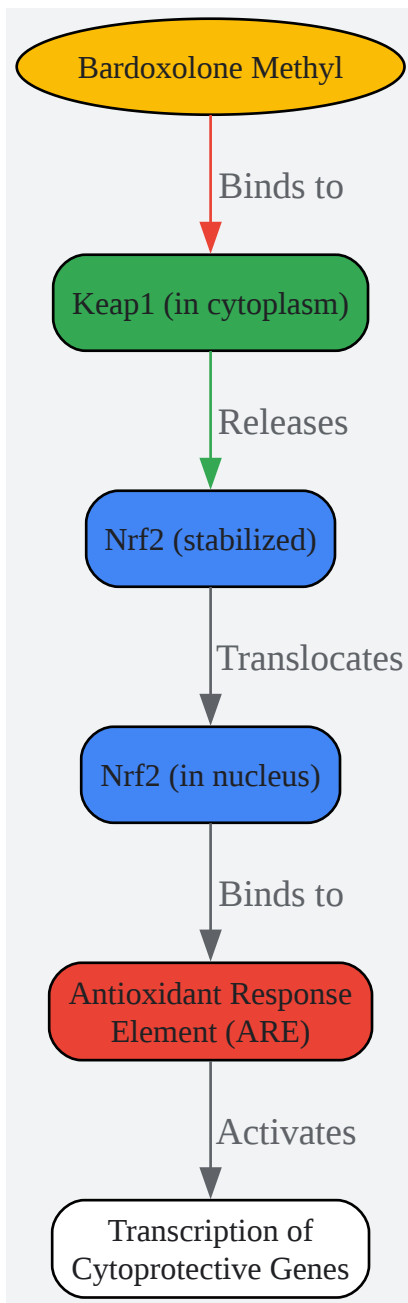
- **Primary Endpoint:** Time to onset of a $\geq 30\%$ decrease in eGFR from baseline or ESKD [6].
- **Key Secondary Endpoints:**
 - Time to onset of a $\geq 40\%$ decrease in eGFR from baseline or ESKD [6].
 - Time to onset of a $\geq 53\%$ decrease in eGFR from baseline or ESKD (a traditional endpoint in DKD trials) [6].
 - Time to onset of ESKD alone [6].
 - Change in eGFR from baseline at each evaluation time point [6].

Mechanism of Action and Experimental Analysis

Bardoxolone methyl's mechanism is distinct from other DKD therapies and underpins its observed pharmacological effects.

Molecular Signaling Pathway

The drug's primary target is the Keap1/Nrf2 system. Under normal conditions, the Keap1 protein promotes the degradation of the transcription factor Nrf2. **Bardoxolone methyl** covalently binds to cysteine residues on Keap1, which disrupts this interaction. This allows Nrf2 to accumulate and translocate to the nucleus, where it dimerizes with other proteins and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes [2] [3]. This process is summarized in the pathway below.



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Functional Consequences in Kidney Disease

The genes activated by the Keap1/Nrf2 pathway encode proteins involved in antioxidant defense, detoxification, and anti-inflammatory responses. This leads to:

- **Reduction of Oxidative Stress:** Neutralization of reactive oxygen species that damage renal cells [3].

- **Inhibition of Inflammation:** Suppression of pro-inflammatory signaling via NF-κB inhibition, reducing tissue inflammation [2] [4] [3].
- **Improved Mitochondrial Function:** Enhancement of energy production and cellular health in renal tubules [3].

These actions counteract the "final common pathway" of oxidative stress and inflammation that drives the progression of CKD [2].

Results and Development Outcome

The AYAME study yielded mixed results, which had a decisive impact on the drug's development path.

- **Efficacy on Surrogate Endpoints:** The study met its primary and key secondary endpoints. Treatment with **bardoxolone methyl** led to a statistically significant delay in the time to a $\geq 30\%$ decrease in eGFR or ESKD, and also to a $\geq 40\%$ decrease in eGFR or ESKD [6].
- **Efficacy on Hard Clinical Endpoint:** Despite the positive effect on eGFR decline, the study found **no difference** between the **bardoxolone methyl** and placebo groups in the "Time to onset of ESRD" alone [6]. This indicated that while the drug slowed the decline of kidney function as measured by eGFR, it did not ultimately prevent patients from progressing to kidney failure.
- **Safety:** No new significant safety issues were identified in the AYAME patient population, which excluded high-risk individuals [6].

Development Decision

Based on the totality of the results—specifically, the improvement in eGFR without a corresponding reduction in the incidence of ESKD—Kyowa Kirin determined that it was difficult to file for manufacturing and marketing approval. Consequently, in May 2023, the company announced the **discontinuation of the development** of **bardoxolone methyl** for DKD in Japan. Development for Alport syndrome was also discontinued [6].

Application Notes for Researchers

The AYAME study offers critical insights for the design of future clinical trials in nephrology and drug development.

- **Patient Selection is Critical:** The study successfully enrolled a population without known risk factors for heart failure, and no significant safety issues were observed. This underscores that careful patient stratification is essential for evaluating the true risk-benefit profile of a drug, especially one with a known class effect [2] [1].
- **Distinction Between Surrogate and Clinical Endpoints:** The divergent outcomes between eGFR-based endpoints and the hard endpoint of ESKD highlight a crucial lesson. While surrogates like eGFR are valuable for early signals and trial efficiency, they are not guaranteed predictors of ultimate clinical benefit. Regulators and developers must prioritize hard clinical outcomes (e.g., ESKD, cardiovascular death) in late-phase trials for diseases like CKD [6].
- **Mechanism vs. Outcome:** The case of **bardoxolone methyl** demonstrates that a potent and biologically plausible mechanism of action, coupled with positive effects on a physiological surrogate (eGFR), does not automatically translate into improved long-term patient outcomes. The disconnect suggests that the increase in eGFR may reflect hemodynamic changes rather than a halt in the underlying disease pathology.

Reference Data Tables

Table 1: Baseline Characteristics of the AYAME Study Population

Characteristic	Value
Total Patients Randomized	1,013 [1]
Mean Age (years)	65.9 [1]
Female (%)	21.5% [1]
Mean eGFR (mL/min/1.73 m ²)	37.84 [1]
Median UACR (mg/g)	351.80 [1]
CKD Stage	G3 and G4 [1]

Table 2: Summary of AYAME Study Endpoints and Outcomes

| Endpoint | Result | Outcome | | :--- | :--- | :--- | | **Primary Endpoint** | Time to $\geq 30\%$ decrease in eGFR or ESKD | Statistically significant improvement [6] | | **Key Secondary Endpoint** | Time to $\geq 40\%$ decrease in eGFR or ESKD | Statistically significant improvement [6] | | **Secondary Endpoint** | Time to ESKD | No difference vs. placebo [6] | | **Safety** | Incidence of heart failure and other major events | No significant safety issues identified [6] |

Conclusion

The AYAME study represents a pivotal chapter in the development of **bardoxolone methyl**. It successfully demonstrated that the drug could preserve kidney function as measured by eGFR over the long term in a carefully selected DKD population without the heart safety concerns of prior studies. However, the failure to demonstrate a reduction in the incidence of end-stage renal disease was determinative. This outcome underscores the complex pathophysiology of DKD and highlights the critical importance of using hard clinical endpoints to validate the true therapeutic potential of novel agents. The insights from this trial will undoubtedly inform the design of future investigations into therapies for chronic kidney disease.

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